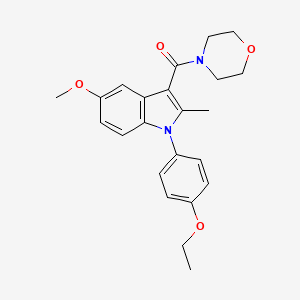![molecular formula C25H30N4O3S B3307355 4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 933004-12-7](/img/structure/B3307355.png)
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
説明
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as BPPB, is a sulfonamide compound that has gained significant attention in the field of scientific research. BPPB is a potent and selective inhibitor of a protein called TRPC6, which is involved in various physiological and pathological processes.
作用機序
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide selectively binds to the pore-forming region of TRPC6 and inhibits its activity, thereby reducing the influx of calcium ions into cells. This leads to a downstream effect on various signaling pathways that are involved in the pathogenesis of diseases. For example, in kidney diseases, the inhibition of TRPC6 by this compound reduces the activation of the renin-angiotensin-aldosterone system and the production of reactive oxygen species, which are known to contribute to the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. In addition to its inhibitory effect on TRPC6, this compound has been found to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular diseases.
実験室実験の利点と制限
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for TRPC6, its ability to inhibit TRPC6-mediated calcium influx, and its potential therapeutic applications in various diseases. However, there are also some limitations to the use of this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on 4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential direction is the development of more potent and selective TRPC6 inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as neurological disorders and inflammatory diseases. Additionally, the elucidation of the molecular mechanisms underlying the effects of this compound on TRPC6 and downstream signaling pathways could provide insights into the pathogenesis of various diseases and lead to the development of new therapeutic strategies.
科学的研究の応用
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including kidney diseases, cardiovascular diseases, and cancer. TRPC6, the target protein of this compound, is involved in the regulation of calcium signaling and ion channels, which play critical roles in the pathogenesis of these diseases. This compound has been shown to inhibit TRPC6-mediated calcium influx and reduce the progression of kidney diseases in animal models. Furthermore, this compound has been found to have a protective effect on the heart and improve cardiac function in animal models of heart failure. This compound has also shown promising results in inhibiting the growth and metastasis of cancer cells.
特性
IUPAC Name |
4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-2-3-18-32-22-10-12-23(13-11-22)33(30,31)28-21-9-7-8-20(19-21)24-14-15-25(27-26-24)29-16-5-4-6-17-29/h7-15,19,28H,2-6,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJRUGSJHVBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate](/img/structure/B3307276.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3307296.png)
![N-(4-bromo-2-fluorophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3307302.png)
![2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3307304.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B3307308.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B3307314.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307321.png)
![(4-Benzylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3307331.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B3307341.png)
![4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307346.png)
![5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307351.png)
![4-ethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307363.png)
![4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine](/img/structure/B3307365.png)